![molecular formula C9H6ClFN2O2 B13909204 Methyl 5-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13909204.png)
Methyl 5-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-Chloro-6-fluoro-4-azaindole-2-carboxylate is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and drugs due to their biological activities. This compound is particularly interesting due to its unique structural features, which include a chlorine and fluorine substitution on the indole ring, making it a valuable molecule for various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Chloro-6-fluoro-4-azaindole-2-carboxylate typically involves the construction of the indole ring followed by the introduction of the chlorine and fluorine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a hydrazone intermediate can be heated in a solvent like Dowtherm A to induce cyclization and form the indole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-Chloro-6-fluoro-4-azaindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Halogen atoms like chlorine and fluorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl or aryl groups .
Aplicaciones Científicas De Investigación
Methyl 5-Chloro-6-fluoro-4-azaindole-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable probe for studying biological processes.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 5-Chloro-6-fluoro-4-azaindole-2-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby modulating various cellular pathways. The exact pathways involved depend on the specific kinase targeted .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate: Similar in structure but with a methyl group instead of an azaindole ring.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Contains an amino group and isobutoxy substitution.
Uniqueness
Methyl 5-Chloro-6-fluoro-4-azaindole-2-carboxylate is unique due to the presence of both chlorine and fluorine substituents on the indole ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific structural features .
Propiedades
Fórmula molecular |
C9H6ClFN2O2 |
|---|---|
Peso molecular |
228.61 g/mol |
Nombre IUPAC |
methyl 5-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H6ClFN2O2/c1-15-9(14)7-3-6-5(12-7)2-4(11)8(10)13-6/h2-3,12H,1H3 |
Clave InChI |
BHENGGMLQBGVBJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=NC(=C(C=C2N1)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


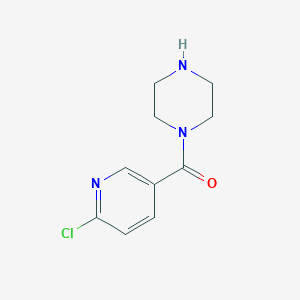
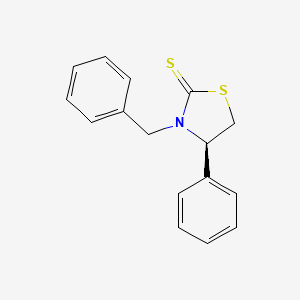
![Endo-3-tert-butoxycarbonyl-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13909123.png)

![6-Bromo-8-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909129.png)
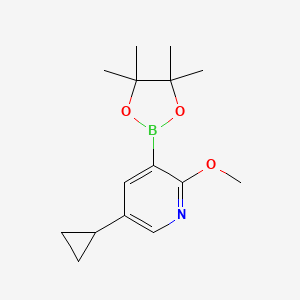
![3-methyl-5-[(8R)-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-1,2,4-thiadiazole;hydrochloride](/img/structure/B13909145.png)
![(1R,7S,8R,9R)-9-[(3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid](/img/structure/B13909157.png)
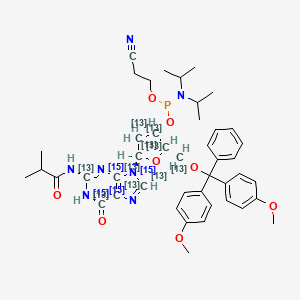
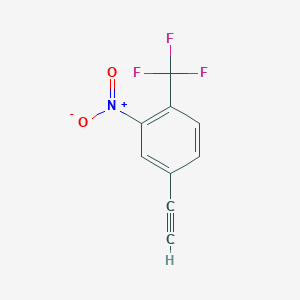



![tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B13909210.png)
